molecular formula C27H30ClNO12 B12808073 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride CAS No. 32391-87-0

2-amino-2-deoxyglucosyldaunomycinone Hydrochloride

Cat. No.: B12808073
CAS No.: 32391-87-0
M. Wt: 596.0 g/mol
InChI Key: RVKXCQXUICPIDB-CKHAQHBXSA-N
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Description

2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is a complex organic compound that belongs to the class of anthracycline antibiotics. It is a derivative of daunomycinone, which is known for its potent antitumor properties. This compound is primarily used in the field of medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves multiple steps, starting from the precursor daunomycinone. The process typically includes the following steps:

    Glycosylation: Daunomycinone is glycosylated with a suitable glycosyl donor to introduce the 2-amino-2-deoxyglucose moiety.

    Hydrochloride Formation: The resulting glycosylated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Fermentation: Production of daunomycinone through microbial fermentation.

    Chemical Modification: Subsequent chemical modifications to introduce the 2-amino-2-deoxyglucose moiety and form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-deoxyglucosyldaunomycinone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-2-deoxyglucosyldaunomycinone Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Daunomycinone: The parent compound, known for its antitumor properties.

    Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure.

Uniqueness

2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is unique due to the presence of the 2-amino-2-deoxyglucose moiety, which enhances its solubility and potentially its therapeutic efficacy. This modification distinguishes it from other anthracycline antibiotics and may offer advantages in terms of pharmacokinetics and toxicity profiles.

Properties

CAS No.

32391-87-0

Molecular Formula

C27H30ClNO12

Molecular Weight

596.0 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H29NO12.ClH/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34;/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3;1H/t13-,14+,19+,22+,25+,26-,27-;/m0./s1

InChI Key

RVKXCQXUICPIDB-CKHAQHBXSA-N

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O.Cl

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O.Cl

Origin of Product

United States

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